molecular formula C10H15NO B13946068 1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one CAS No. 99803-20-0

1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one

Cat. No.: B13946068
CAS No.: 99803-20-0
M. Wt: 165.23 g/mol
InChI Key: DFSHLFSXLBOUOS-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-methyl-2-azabicyclo[222]oct-5-en-6-yl)- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- can be compared with other similar compounds, such as:

    Ethanone, 1-(2-azabicyclo[2.2.2]oct-5-en-6-yl)-: Lacks the methyl group, which may result in different chemical and biological properties.

    Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-yl)-: Lacks the double bond in the bicyclic structure, potentially affecting its reactivity and interactions.

The uniqueness of Ethanone, 1-(2-methyl-2-azabicyclo[22

Properties

CAS No.

99803-20-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-7(12)9-5-8-3-4-10(9)11(2)6-8/h5,8,10H,3-4,6H2,1-2H3

InChI Key

DFSHLFSXLBOUOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2CCC1N(C2)C

Origin of Product

United States

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